molecular formula C10H10N4O B15229665 N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

Cat. No.: B15229665
M. Wt: 202.21 g/mol
InChI Key: GOEOHSHEMAOMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide is an imidazole-derived compound characterized by a phenyl group at the 1-position and a hydroxy-substituted carboximidamide moiety at the 4-position.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N'-hydroxy-1-phenylimidazole-4-carboximidamide

InChI

InChI=1S/C10H10N4O/c11-10(13-15)9-6-14(7-12-9)8-4-2-1-3-5-8/h1-7,15H,(H2,11,13)

InChI Key

GOEOHSHEMAOMGU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(N=C2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyanation Approach

Synthesis of 1-Phenylimidazole-4-Carbonitrile

The palladium-catalyzed cyanation of halogenated imidazoles provides a robust method for introducing the nitrile group. Adapted from indazole syntheses, 4-bromo-1-phenylimidazole undergoes cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst.

Representative Procedure :
A mixture of 4-bromo-1-phenylimidazole (1.23 mmol), Pd₂(dba)₃ (0.049 mmol), 1,1′-bis(diphenylphosphino)ferrocene (dppf; 0.098 mmol), Zn(CN)₂ (0.737 mmol), and Zn (0.307 mmol) in degassed dimethylacetamide (DMA; 30 mL) is heated at 120°C for 5 hours. Post-reaction purification by column chromatography yields 1-phenylimidazole-4-carbonitrile (98% yield).

Optimization Considerations
  • Catalyst System : Pd₂(dba)₃ with dppf ligand ensures efficient cyanation, minimizing dehalogenation byproducts.
  • Solvent Effects : Polar aprotic solvents like DMA enhance reaction rates by stabilizing intermediates.
  • Temperature : Reactions proceeding above 100°C favor oxidative addition of the palladium catalyst to the C-Br bond.

Functional Group Compatibility

The phenyl group at position 1 remains intact under these conditions, as evidenced by analogous indazole syntheses. Competing reactions, such as N-arylation or ring-opening, are suppressed by steric hindrance from the phenyl substituent.

Hydroxylamine-Mediated Amidoxime Formation

Nitrile to Amidoxime Conversion

The final step involves treating 1-phenylimidazole-4-carbonitrile with hydroxylamine to form the N-hydroxycarboximidamide. Two protocols are prevalent:

Method A (Ethanol/Water System) :
1-Phenylimidazole-4-carbonitrile (0.7 mmol) is refluxed with hydroxylamine hydrochloride (1.05 mmol) and sodium bicarbonate (1.4 mmol) in ethanol/water (3:1 v/v) at 85°C for 8 hours. The crude product is extracted with ethyl acetate and purified to yield the amidoxime (68% yield).

Method B (DMSO/Potassium tert-Butoxide System) :
A mixture of the nitrile (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium tert-butoxide (2 mmol) in dimethyl sulfoxide (DMSO) is stirred at room temperature for 12 hours. Neutralization with aqueous K₂CO₃ followed by extraction affords the product (72–85% yield).

Comparative Analysis
Parameter Method A Method B
Solvent Ethanol/Water DMSO
Base NaHCO₃ KOtBu
Temperature 85°C 25°C
Reaction Time 8 hours 12 hours
Yield 68% 72–85%

Method B offers higher yields under milder conditions, attributed to DMSO’s ability to solubilize hydroxylamine and activate the nitrile group. However, Method A avoids strong bases, making it preferable for acid-sensitive substrates.

Alternative Synthetic Routes

N-Phenylation of 4-Cyanoimidazole

Direct arylation of 4-cyanoimidazole using Ullmann or Buchwald-Hartwig coupling presents theoretical feasibility. However, competing reactions at the imidazole’s second nitrogen necessitate protective group strategies, complicating the synthesis.

Analytical Characterization and Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, imidazole H-2),
  • δ 7.78–7.65 (m, 5H, phenyl),
  • δ 6.12 (s, 2H, NH₂),
  • δ 12.20 (s, 1H, OH).

LC/MS (ESI) : m/z 231 [M + H]⁺, consistent with the molecular formula C₁₀H₁₀N₄O.

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Cyanation 98 >95%
Amidoxime (Method A) 68 92%
Amidoxime (Method B) 85 98%

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Mechanism of Action

The mechanism of action of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Based on structural similarity metrics (Table 1), the closest analogs include:

Table 1: Structural Analogs of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

CAS No. Compound Name Similarity Score Key Substituents
18075-64-4 1-Phenyl-1H-imidazole-4-carboxylic acid 0.81 Phenyl (1-position), carboxylic acid (4-position)
80304-42-3 1,5-Dimethyl-1H-imidazole-4-carboxylic acid 0.86 Methyl (1,5-positions), carboxylic acid (4-position)
852181-03-4 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid 0.84 Bromo (2-position), methyl (1-position), carboxylic acid (4-position)
17289-25-7 (1-Methyl-1H-imidazol-4-yl)methanol 0.80 Methyl (1-position), hydroxymethyl (4-position)

Key Observations :

  • Functional Group Impact : The replacement of the carboxylic acid (in analogs) with a hydroxy-carboximidamide group in the target compound may enhance hydrogen-bonding capacity and alter solubility. For example, 1-Phenyl-1H-imidazole-4-carboxylic acid (similarity 0.81) lacks the hydroxy-imidamide group, likely reducing its ability to form stable interactions with polar biological targets .
  • Substituent Effects : The phenyl group at the 1-position in the target compound increases steric bulk compared to methyl or bromo substituents in analogs (e.g., 1,5-Dimethyl and 2-Bromo derivatives). This could influence binding affinity in hydrophobic pockets of enzymes or receptors .

Biological Activity

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide (also referred to as compound 8a in some studies) is a compound of significant interest due to its biological activities, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response and cancer progression. This article summarizes the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

IDO1 is an immunosuppressive enzyme that catalyzes the degradation of tryptophan, leading to the production of kynurenine and other metabolites that inhibit T cell proliferation. This mechanism contributes to tumor immune evasion, making IDO1 a promising target for cancer immunotherapy. Inhibitors of IDO1 can potentially enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites .

Synthesis of this compound

The synthesis of N-hydroxy derivatives typically involves the modification of existing imidazole frameworks. For instance, a study reported the synthesis of various hydroxyindazolecarboximidamides, including compound 8a, which demonstrated notable inhibition against IDO1. The structural modifications included halogen substitutions that significantly influenced biological activity .

Inhibition of IDO1

Compound 8a exhibited more than 50% inhibition against IDO1 at a concentration of 10 µM. The most active derivatives in this series were those with specific substitutions on the phenyl group, such as 3-bromo and 3-chloro groups. The binding affinity to IDO1 was confirmed through molecular docking studies, which indicated that compound 8a binds similarly to epacadostat, a known IDO1 inhibitor .

Table 1: IC50 Values for Selected Compounds Against IDO1

CompoundIC50 (µM)Comments
8a10Most active derivative
8b15Moderate activity
8c20Less active

Antitumor Activity

In addition to its role as an IDO1 inhibitor, this compound has been evaluated for its antitumor properties. A related study highlighted that compounds with similar imidazole structures showed potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, compound 4f demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 2: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Comparison with Control
4fHeLa3.24Superior to 5-FU (39.6% apoptosis)
A549~10Comparable to MTX
SGC-7901~5Stronger than MTX

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Tryptophan Degradation : By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, thereby promoting T cell activity.
  • Induction of Apoptosis : Related compounds have been shown to induce apoptosis in cancer cells by modulating proteins involved in cell survival and death pathways, such as Bax and Bcl-2 .

Case Studies and Research Findings

Various studies have explored the biological activities associated with N-hydroxy derivatives:

  • One study demonstrated that compounds similar to this compound could significantly increase Bax expression while decreasing Bcl-2 levels in HeLa cells, indicating a pro-apoptotic effect .
  • Another investigation into xanthine oxidase inhibitors revealed that imidazole derivatives could effectively modulate enzyme activity, suggesting broader applications in metabolic disorders .

Q & A

(Basic) What are the common synthetic routes for N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide and its derivatives?

Synthesis typically involves cyclization of precursors or functionalization of imidazole cores. For example:

  • Cyclization strategies : Reaction of hydroxycarboximidamide derivatives with phenyl-substituted amines under alkaline conditions can yield the target compound. Optimized conditions include using ethanol as a solvent and sodium hydroxide (2 equiv) at 45°C to achieve >85% yield .
  • Hydrothermal synthesis : Similar imidazole derivatives have been synthesized via hydrothermal methods, leveraging controlled dehydration and Schiff base formation .
  • Catalyst selection : Raney nickel is preferred over palladium catalysts to avoid dehalogenation byproducts during hydrogenation steps .

(Basic) Which analytical techniques are critical for characterizing imidazole-based compounds?

Key methods include:

  • NMR spectroscopy : Determines hydrogen/carbon environments and confirms substitution patterns (e.g., phenyl or hydroxy groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for purity assessment .
  • X-ray crystallography : Resolves 3D structures, as demonstrated for related imidazole-carboxylic acid cocrystals .
  • LC-MS monitoring : Tracks reaction intermediates and byproducts during synthesis (e.g., hydrodechlorination side reactions) .

(Advanced) How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst substitution : Switching from palladium on carbon to Raney nickel avoids aryl dehalogenation, improving yields from <50% to >90% .
  • Solvent and temperature control : Ethanol at 45°C enhances cyclization efficiency compared to water or lower temperatures (e.g., 25°C reduces yields by 30%) .
  • Base selection : Sodium hydroxide outperforms weaker bases (e.g., Na₂CO₃) in promoting Schiff base formation and cyclization .

(Advanced) What structural features influence the biological activity of N-hydroxy-imidazole derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance binding to enzymatic targets like kinases or xanthine oxidase .
  • Spatial orientation : The hydroxy group at position 1 and phenyl ring at position 4 are critical for hydrogen bonding and hydrophobic interactions, as seen in docking studies .
  • N-hydroxy moiety : Facilitates metal chelation or radical scavenging, potentially contributing to anti-inflammatory or anticancer activity .

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Variability in enzyme inhibition assays (e.g., xanthine oxidase vs. kinase targets) may explain discrepancies. Cross-validate using orthogonal methods like cellular viability assays .
  • Structural analogs : Compare activity of derivatives with systematic substituent changes (e.g., methoxy vs. methyl groups) to isolate functional group contributions .
  • Computational validation : Molecular docking can predict binding affinities and reconcile differences in experimental IC₅₀ values .

(Advanced) What computational methods are used to identify potential biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with active sites (e.g., xanthine oxidase), highlighting key residues for hydrogen bonding or π-π stacking .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with activity to guide synthetic modifications .
  • MD simulations : Assess binding stability over time, identifying compounds with sustained target engagement .

(Advanced) How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Degradation risks : Prolonged storage can lead to hydrolysis of the N-hydroxy group or imidazole ring oxidation. Store under inert atmosphere at -20°C .
  • Hydrate formation : Hydrates (e.g., 3/4 hydrate forms) may alter solubility and bioavailability, requiring characterization via TGA or PXRD .

(Basic) What are the key functional groups and their reactivity in this compound?

  • N-hydroxy group : Participates in oxidation reactions (e.g., forming nitroxide radicals) and chelates metals .
  • Imidazole ring : Undergoes electrophilic substitution at position 2 or 4, enabling further derivatization .
  • Carboximidamide moiety : Reacts with aldehydes or ketones to form Schiff bases, a step in cyclization reactions .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) and assess activity against targets like xanthine oxidase .
  • Bioisosteric replacements : Replace the hydroxy group with methoxy or amino groups to evaluate tolerance for hydrogen bonding .
  • Pharmacophore mapping : Identify essential moieties (e.g., N-hydroxy, phenyl ring) using 3D alignment tools .

(Advanced) How to address low yields in cyclization steps during synthesis?

  • Stepwise monitoring : Use LC-MS to identify incomplete cyclization intermediates and adjust reaction times (e.g., extend beyond 4 hours if needed) .
  • Microwave-assisted synthesis : Accelerate cyclization kinetics, reducing side reactions and improving yields by 15–20% .
  • Protecting groups : Temporarily shield reactive sites (e.g., N-hydroxy) with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.